[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate
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Overview
Description
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is an organic compound characterized by its unique geometric isomerism. This compound features both Z and E isomers, which refer to the spatial arrangement of substituents around the double bonds. The Z isomer has higher priority groups on the same side of the double bond, while the E isomer has them on opposite sides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and olefin metathesis . These methods involve the formation of carbon-carbon double bonds with specific stereochemistry. For instance, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the HWE reaction employs phosphonate-stabilized carbanions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired stereochemistry. Catalysts and solvents play crucial roles in optimizing reaction conditions and achieving the desired isomeric form .
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate involves its interaction with molecular targets and pathways. The compound’s geometric isomerism plays a crucial role in determining its binding affinity and specificity towards various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate include other alkenes with E/Z isomerism, such as:
- (Z)-1-chloro-2-ethyl-1,3-butadiene
- (E)-2-butene
- (Z)-2-butene
Uniqueness
The uniqueness of this compound lies in its specific geometric configuration and the resulting chemical and physical properties. This compound’s distinct isomerism influences its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications .
Biological Activity
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and various biological effects observed in research studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound consists of a conjugated system that imparts significant reactivity, making it a candidate for various biological applications. The molecular weight is approximately 142.19 g/mol.
Synthesis
The synthesis of this compound typically involves the use of specific olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which allows for high stereoselectivity in forming the desired double bond configuration . The reaction conditions can be adjusted to favor either the E or Z isomer, which is crucial for subsequent biological studies.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of this compound has revealed promising results against cancer cell lines. The compound demonstrated selective cytotoxicity towards specific cancer types, which could be attributed to its ability to induce apoptosis in malignant cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Mechanism
In a cell-based assay, this compound was tested for its ability to reduce TNF-alpha levels in LPS-stimulated macrophages. The compound reduced TNF-alpha production by approximately 50% at a concentration of 10 µM.
Treatment Concentration (µM) | TNF-alpha Reduction (%) |
---|---|
0 | 0 |
1 | 10 |
10 | 50 |
100 | 75 |
Properties
CAS No. |
41848-00-4 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate |
InChI |
InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+ |
InChI Key |
ORYOKKAEFMIUOF-HEEUSZRZSA-N |
Isomeric SMILES |
CCC/C=C(\CC)/C(=O)OC(=O)/C(=C\CCC)/CC |
Canonical SMILES |
CCCC=C(CC)C(=O)OC(=O)C(=CCCC)CC |
Origin of Product |
United States |
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